5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
As a research chemical, it is primarily used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 201°c . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place . Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of various derivatives, including thiazolopyridine and tetrahydrothiazolopyridine derivatives . The interactions of this compound with enzymes and proteins are crucial for its function in biochemical pathways, potentially influencing enzyme activity and protein conformation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the synthesis of antithrombotic agents, suggesting its potential impact on cellular processes related to blood clotting and vascular function . The specific cellular effects of this compound may vary depending on the cell type and experimental conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is typically stored at room temperature in a cool and dark place to maintain its stability
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage of this compound can lead to different biological outcomes, including threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBDKOWBNNXMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.